molecular formula C20H17NO4 B14246363 N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide CAS No. 511312-44-0

N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide

Katalognummer: B14246363
CAS-Nummer: 511312-44-0
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: KHYGLGQZCGVAIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a pyran ring, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions often include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide is unique due to its combination of a methoxyphenyl group, a methyl group, and a pyran ring

Eigenschaften

CAS-Nummer

511312-44-0

Molekularformel

C20H17NO4

Molekulargewicht

335.4 g/mol

IUPAC-Name

N-[5-(4-methoxyphenyl)-6-methyl-2-oxopyran-3-yl]benzamide

InChI

InChI=1S/C20H17NO4/c1-13-17(14-8-10-16(24-2)11-9-14)12-18(20(23)25-13)21-19(22)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22)

InChI-Schlüssel

KHYGLGQZCGVAIM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.